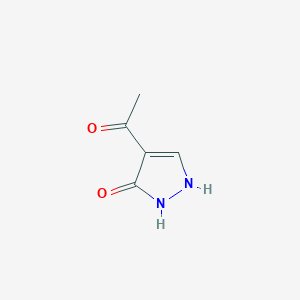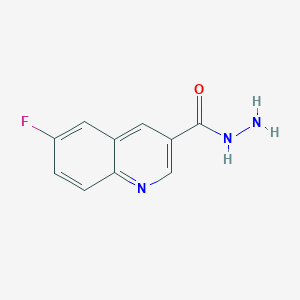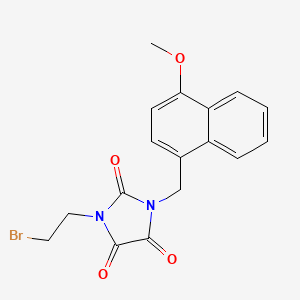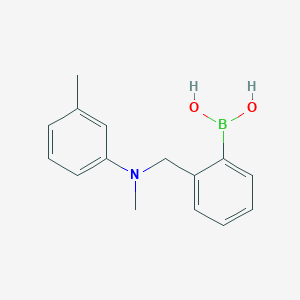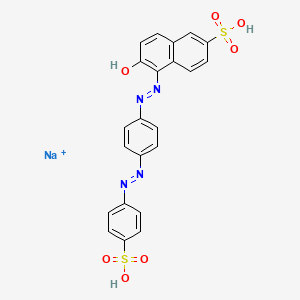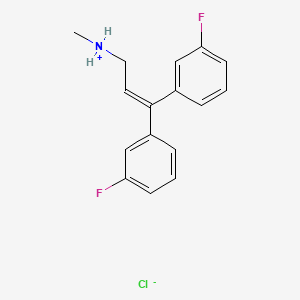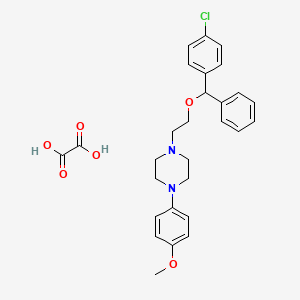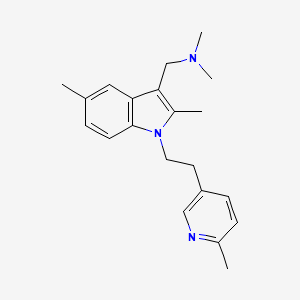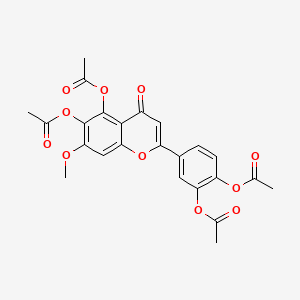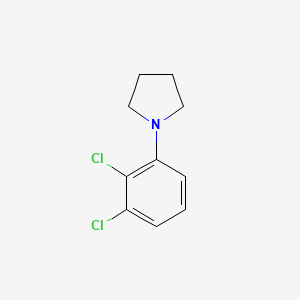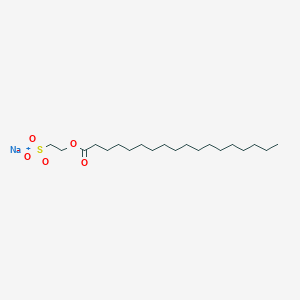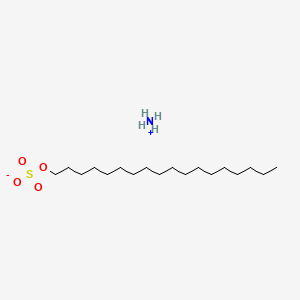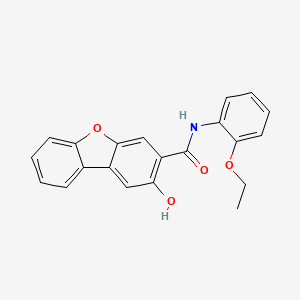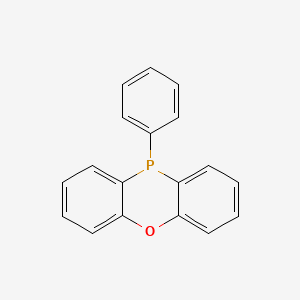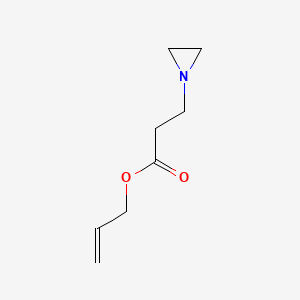
Propionic acid, 3-(1-aziridinyl)-, allyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl 3-(aziridin-1-yl)propanoate is a chemical compound with the molecular formula C21H35N3O5 . It is part of the aziridine family, which is known for its three-membered ring structure containing nitrogen. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 3-(aziridin-1-yl)propanoate typically involves the reaction of aziridine with prop-2-enyl propanoate under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment to control temperature, pressure, and other reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-enyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The aziridine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Prop-2-enyl 3-(aziridin-1-yl)propanoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of prop-2-enyl 3-(aziridin-1-yl)propanoate involves its interaction with molecular targets through its aziridine ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A simpler compound with a similar three-membered ring structure.
2-methylaziridine: Another aziridine derivative with a methyl group attached to the ring.
2-(aziridin-1-yl)ethanol: An aziridine compound with an ethanol group attached.
Uniqueness
Prop-2-enyl 3-(aziridin-1-yl)propanoate is unique due to its specific structure, which combines the aziridine ring with a prop-2-enyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Número CAS |
22480-27-9 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
prop-2-enyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H13NO2/c1-2-7-11-8(10)3-4-9-5-6-9/h2H,1,3-7H2 |
Clave InChI |
UZUDNCVBLBBXRJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CCN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


